2-(Cyclobutoxymethyl)-1,4-difluorobenzene
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Overview
Description
2-(Cyclobutoxymethyl)-1,4-difluorobenzene is an organic compound characterized by the presence of a cyclobutyl group attached to a benzene ring substituted with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutoxymethyl)-1,4-difluorobenzene typically involves the reaction of 1,4-difluorobenzene with cyclobutylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutoxymethyl)-1,4-difluorobenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Functionalized benzene derivatives.
Scientific Research Applications
2-(Cyclobutoxymethyl)-1,4-difluorobenzene has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclobutoxymethyl)-1,4-difluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and stability in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylmethyl)-1,4-difluorobenzene
- 2-(Cyclopentylmethyl)-1,4-difluorobenzene
- 2-(Cyclohexylmethyl)-1,4-difluorobenzene
Uniqueness
2-(Cyclobutoxymethyl)-1,4-difluorobenzene is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H12F2O |
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Molecular Weight |
198.21 g/mol |
IUPAC Name |
2-(cyclobutyloxymethyl)-1,4-difluorobenzene |
InChI |
InChI=1S/C11H12F2O/c12-9-4-5-11(13)8(6-9)7-14-10-2-1-3-10/h4-6,10H,1-3,7H2 |
InChI Key |
RLEMDHNASLVMIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OCC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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